molecular formula C11H13ClF3NO B1404836 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride CAS No. 1423029-18-8

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride

Cat. No.: B1404836
CAS No.: 1423029-18-8
M. Wt: 267.67 g/mol
InChI Key: VBICUPWBVAIBQA-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H12F3NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group attached to a phenyl ring

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, pyrrolidine derivatives are of great interest in the fields of agrochemicals, pharmaceuticals, and functional materials . The unique properties of these compounds make them valuable tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-trifluoromethylated products or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
  • 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one
  • 4-(Trifluoromethyl)phenylpyrrolidine

Uniqueness

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyrrolidine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICUPWBVAIBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-18-8
Record name 3-Pyrrolidinol, 5-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
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